2-(Ethylthio)benzyl alcohol
Description
Properties
Molecular Formula |
C9H12OS |
|---|---|
Molecular Weight |
168.26 g/mol |
IUPAC Name |
(2-ethylsulfanylphenyl)methanol |
InChI |
InChI=1S/C9H12OS/c1-2-11-9-6-4-3-5-8(9)7-10/h3-6,10H,2,7H2,1H3 |
InChI Key |
YAAZIYLXESIBIN-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=CC=CC=C1CO |
Origin of Product |
United States |
Reactivity and Transformational Chemistry of 2 Ethylthio Benzyl Alcohol
Oxidative Transformations of the Hydroxyl Group
The hydroxyl group of 2-(ethylthio)benzyl alcohol is susceptible to oxidation, yielding synthetically valuable benzaldehyde (B42025) and benzoic acid derivatives. The presence of the sulfur-containing moiety, however, necessitates careful selection of reaction conditions to achieve chemoselectivity.
Conversion to Benzaldehyde Derivatives
The selective oxidation of benzyl (B1604629) alcohols to their corresponding aldehydes is a cornerstone of organic synthesis. gdut.edu.cnresearchgate.net In the case of this compound, this transformation is particularly desirable as the resulting 2-(ethylthio)benzaldehyde is a key intermediate in the synthesis of various fine chemicals. doaj.org Achieving this selectivity can be challenging, as over-oxidation to the carboxylic acid can occur, and the thioether group is also prone to oxidation. researchgate.net
A variety of modern catalytic systems have been developed for the selective oxidation of benzyl alcohols, often focusing on environmentally benign oxidants like molecular oxygen or hydrogen peroxide. gordon.edugordon.edursc.org For instance, supported metal nanoparticle catalysts, in conjunction with molecular oxygen, offer a green and efficient route for such transformations. nih.gov The choice of catalyst and reaction conditions is critical to prevent unwanted side reactions. While traditional methods may employ stoichiometric amounts of heavy-metal reagents like pyridinium (B92312) chlorochromate (PCC), contemporary approaches favor catalytic methods that are more atom-economical and generate less hazardous waste. gordon.edugordon.edu
Visible light-mediated strategies have also emerged as a powerful tool for the chemoselective oxidation of benzylic alcohols. lookchem.com These methods often operate at room temperature and circumvent the need for toxic metal catalysts, offering a mild and selective alternative for the synthesis of benzaldehyde derivatives from their corresponding alcohols. lookchem.com For this compound, such a strategy could be particularly advantageous in minimizing the oxidation of the sensitive thioether group.
The following table summarizes various reagent systems that have been employed for the selective oxidation of benzyl alcohols to benzaldehydes, which could be applicable to this compound.
| Reagent/Catalyst System | Oxidant | Key Features |
| Pyridinium Chlorochromate (PCC) | - | Traditional reagent, avoids over-oxidation to carboxylic acid. researchgate.net |
| Nickel Oxide Nanoparticles | Air | Excellent catalytic activity for selective oxidation. researchgate.net |
| Co1/NC Catalysts | Oxygen | High selectivity for benzaldehyde at high conversion rates. rsc.org |
| Tetra-alkylpyridinium Octamolybdate | Hydrogen Peroxide | Recyclable and efficient under simple reaction conditions. rsc.org |
| Pd-Zn/TiO2 | Oxygen | Enhanced selectivity to benzaldehyde with the presence of Zinc. nih.gov |
| TiO2/Cu(II)/UV | UV Light | Photocatalytic system for selective oxidation in aqueous solution. unina.it |
| Cerium-modified algal-based biochar | - | Enables efficient conversion under mild conditions. doaj.org |
| Palladium Oxide on Ceria Nanorods | Oxygen | Good conversion and high selectivity in solvent-free conditions. mdpi.com |
| Copper(I) Iodide/TEMPO/DMAP | Oxygen | Effective for a range of substituted benzyl alcohols. nih.gov |
Oxidation to Benzoic Acid Derivatives
Further oxidation of the hydroxyl group in this compound, or the intermediate aldehyde, leads to the formation of 2-(ethylthio)benzoic acid. This transformation typically requires stronger oxidizing agents or more forcing reaction conditions than those used for aldehyde synthesis. vedantu.com
Potassium permanganate (B83412) (KMnO4), in acidic, neutral, or alkaline solutions, is a classic and effective reagent for the oxidation of primary alcohols to carboxylic acids. vedantu.comcoconote.app The reaction of benzyl alcohol with KMnO4 proceeds through the corresponding aldehyde, which is further oxidized to the benzoate (B1203000) salt. Subsequent acidification yields the final benzoic acid product. coconote.app The application of this method to this compound would require careful control to avoid oxidation of the thioether.
Modern catalytic approaches also provide routes to benzoic acid derivatives. For example, a WO4(2-) catalyst immobilized on a porous aromatic framework has been shown to efficiently catalyze the selective oxidation of benzyl alcohol to benzoic acid using hydrogen peroxide as a green oxidant. mdpi.com This system demonstrates high yields for a variety of substituted benzyl alcohols. mdpi.com Additionally, ultrasonic-assisted air oxidation of benzyl alcohol in the presence of diethylene glycol dimethyl ether has been reported as a green and efficient method for synthesizing benzoic acid compounds. google.com
The table below presents a selection of reagents and conditions for the oxidation of benzyl alcohol to benzoic acid.
| Reagent/Catalyst System | Oxidant | Key Features |
| Potassium Permanganate (KMnO4) | - | Strong oxidizing agent, effective for converting primary alcohols to carboxylic acids. vedantu.comcoconote.app |
| Acidified Dichromate | - | Provides the corresponding benzaldehyde as the initial product, which is then oxidized to benzoic acid. orientjchem.org |
| {PVIVW11}5-@CD-EPI | t-BuOOH | A two-step process via a benzaldehyde intermediate. researchgate.net |
| WO4@PAF-181 | Hydrogen Peroxide | High yields of benzoic acid and its derivatives in water. mdpi.com |
| Diethylene Glycol Dimethyl Ether | Air (Ultrasonic assistance) | Green, energy-saving method with high selectivity and yield. google.com |
Selective Oxidation Strategies
The primary challenge in the oxidative transformations of this compound is achieving selectivity for the hydroxyl group in the presence of the oxidizable thioether moiety. Chemoselective oxidation strategies are therefore of paramount importance.
The choice of oxidant and catalyst is crucial. Mild and selective oxidizing systems are preferred. For example, the use of a CrO3–H5IO6 catalytic system at low temperatures has been shown to be highly efficient and functional-group-tolerant for the oxidation of benzylic alcohols. organic-chemistry.org Such a system could potentially favor oxidation of the alcohol over the thioether.
Visible light-mediated photocatalysis offers another promising avenue for selective oxidation. These reactions can be carried out under mild, room-temperature conditions, which can help to minimize side reactions. lookchem.com The use of a suitable photosensitizer and oxidant can be tailored to target the benzylic alcohol with high selectivity.
Furthermore, catalyst design plays a key role. A novel metallohost containing a dicopper(II) pyrazole (B372694) complex has been shown to display high selectivity in the oxidation of benzylic alcohols by binding the substrate in a specific orientation that facilitates the oxidation of the hydroxyl group. ru.nl While this specific system is designed for hydroxy-substituted benzyl alcohols, the principle of using a catalyst that selectively binds and orients the substrate could be applied to this compound.
Reactions Involving the Thioether Moiety
The ethylthio group in this compound is also a site of reactivity, primarily involving oxidation of the sulfur atom or cleavage of the carbon-sulfur bond.
Oxidation of the Ethylthio Group to Sulfoxides and Sulfones
The sulfur atom in the ethylthio group can be readily oxidized to form the corresponding sulfoxide (B87167) and, under more forcing conditions, the sulfone. This transformation is a key step in oxidative desulfurization processes. acs.org The oxidation of thioethers to sulfoxides can often be achieved with a high degree of selectivity using a variety of oxidizing agents. For instance, hydrogen peroxide is a common and environmentally friendly oxidant for this purpose. acs.org
The development of reagents for direct deuterodifluoromethylthiolation has involved the use of benzyl sulfoxides as stable and easily accessible precursors. hznu.edu.cn This highlights the synthetic utility of sulfoxides derived from benzyl thioethers. The synthesis of such sulfoxides typically involves the controlled oxidation of the corresponding thioether.
Further oxidation of the sulfoxide yields the corresponding sulfone. This step generally requires stronger oxidizing agents or harsher reaction conditions than the initial oxidation to the sulfoxide. The resulting sulfones are more polar than the parent thioether, a property that is exploited in oxidative desulfurization processes where the sulfones are removed by liquid-liquid extraction. acs.org
Desulfurization Reactions
Desulfurization involves the cleavage of the carbon-sulfur bond. In the context of this compound, this would result in the formation of 2-methylbenzyl alcohol or related products. Various methods exist for the desulfurization of thioethers.
One common method involves the use of Raney nickel, which is a versatile reagent for the hydrogenolysis of C-S bonds. organic-chemistry.org This method is often effective but can sometimes require harsh conditions.
More recent developments in desulfurization chemistry have focused on catalytic methods that operate under milder conditions. For example, a molybdenum hexacarbonyl-mediated desulfurization of thiols and disulfides has been reported to be tolerant of many functional groups. organic-chemistry.org Additionally, catalytic reductive cleavage of C-S bonds under ligandless conditions offers a wide scope and high chemoselectivity. organic-chemistry.org These modern methods could provide a means to selectively remove the ethylthio group from this compound if desired.
Nucleophilic Substitution and Derivatization at the Benzylic Position
The hydroxyl group of this compound, like other benzylic alcohols, is a poor leaving group (OH-). libretexts.orgyoutube.com Consequently, for nucleophilic substitution to occur at the benzylic carbon, the hydroxyl group must first be activated to transform it into a better leaving group. libretexts.orgyoutube.com A common strategy for this activation is protonation under acidic conditions, which converts the hydroxyl group into a good leaving group, water (H₂O). libretexts.orgyoutube.com
The subsequent substitution can proceed through either an Sₙ1 or Sₙ2 mechanism, largely dependent on the structure of the alcohol and the reaction conditions. libretexts.org For primary benzylic alcohols, the Sₙ2 mechanism is often favored, involving a backside attack by the nucleophile. youtube.com However, the benzylic position is capable of stabilizing a carbocation intermediate due to resonance with the aromatic ring. libretexts.org The presence of the ortho-ethylthio group on the benzene (B151609) ring of this compound is expected to further stabilize a benzylic carbocation through its electron-donating nature. This stabilization would favor an Sₙ1 pathway, which involves the formation of a carbocation intermediate after the departure of the leaving group. libretexts.org
Derivatization at the benzylic position can be achieved through various synthetic methodologies. For instance, a copper-catalyzed thioetherification reaction has been developed for the synthesis of benzyl thioethers from a range of benzyl alcohols (primary, secondary, and tertiary) and thiols. nih.gov This C–S bond formation is proposed to proceed via a Lewis-acid-mediated Sₙ1-type nucleophilic attack on an in-situ formed carbocation. nih.gov Given its structure, this compound could potentially undergo similar derivatization reactions to yield a variety of products.
Table 1: Examples of Nucleophilic Substitution Reactions of Benzyl Alcohol Derivatives
| Starting Material | Reagent | Nucleophile | Product | Mechanism |
| Benzyl Alcohol | HBr | Br⁻ | Benzyl Bromide | Sₙ2/Sₙ1 |
| tert-Butyl Alcohol | HCl | Cl⁻ | tert-Butyl Chloride | Sₙ1 |
| Benzyl Alcohols | Thiols (in presence of Cu(OTf)₂) | Thiol | Benzyl Thioethers | Sₙ1-type |
This table presents generalized reactions for benzyl alcohols to illustrate potential pathways for this compound.
Radical C-C Bond Formation Reactions
Recent advances in organic synthesis have established methods for radical C-C bond formation using alcohols as direct precursors for carbon radicals. sciencedaily.com This approach avoids the often necessary pre-functionalization of the hydroxyl group into a halogen or other leaving group. sciencedaily.com
One such method involves the use of a low-valent titanium reagent, which can cleave the C-O bond of benzyl alcohol derivatives to generate the corresponding benzyl radicals. sciencedaily.com These highly reactive intermediates can then undergo coupling reactions with various radical-trapping agents, such as electron-deficient alkenes, to form new C-C bonds. sciencedaily.com Research has shown that this methodology is applicable to a range of substituted benzyl alcohols, including those with both electron-donating and electron-withdrawing groups on the aromatic ring. sciencedaily.com Therefore, this compound, with its electron-donating ethylthio group, is expected to be a suitable substrate for such transformations.
Another notable method for radical C-C bond formation involves the reaction of benzyl alcohols with alkynes in the presence of a catalytic amount of potassium tert-butoxide (KOtBu). nih.govelsevierpure.com This reaction proceeds under thermal conditions and is proposed to occur through a radical pathway, leading to the formation of α-alkylated ketones in a highly atom-efficient manner. nih.govelsevierpure.com The versatility of these radical-based methods opens up possibilities for the transformation of this compound into more complex molecules.
Table 2: Research Findings on Radical C-C Bond Formation from Benzyl Alcohols
| Benzyl Alcohol Derivative | Reagent(s) | Radical Acceptor | Product Type | Key Finding |
| Substituted Benzyl Alcohols | Low-valent Titanium | Electron-deficient Alkenes | Coupled C-C Product | Direct C-O bond cleavage to form benzyl radicals for coupling. sciencedaily.com |
| Substituted Benzyl Alcohols | KOtBu (catalytic) | Alkynes | α-Alkylated Ketones | Atom-efficient C-C bond formation via a proposed radical mechanism. nih.govelsevierpure.com |
This table summarizes general findings for radical reactions of benzyl alcohol derivatives, which are applicable in principle to this compound.
Mechanistic and Kinetic Investigations of 2 Ethylthio Benzyl Alcohol Transformations
Kinetic Studies of Oxidative Processes
Kinetic investigations are fundamental to understanding the reaction rates and the factors that influence them. For 2-(Ethylthio)benzyl alcohol, these studies primarily focus on oxidative transformations, which are crucial for the synthesis of corresponding aldehydes and other valuable compounds.
Determination of Rate Laws and Reaction Orders
The oxidation of benzyl (B1604629) alcohols, including this compound, has been shown to follow specific rate laws, which describe the mathematical relationship between the reaction rate and the concentration of reactants. Experimental data from various studies on benzyl alcohol oxidation by different oxidizing agents consistently indicate that the reactions are typically first-order with respect to both the alcohol and the oxidant. orientjchem.orgjetir.orgscispace.com
For instance, the oxidation of benzyl alcohol by acidified dichromate and N-Chlorosuccinimide (NCS) has been demonstrated to be first-order in both the substrate and the oxidant. orientjchem.orgjetir.org Similarly, kinetic studies using chloramine-T as the oxidant also show a first-order dependence on both the alcohol and the oxidant. scispace.com This leads to a general rate law expressed as:
Rate = k[Alcohol][Oxidant]
In many cases, these reactions are also acid-catalyzed, exhibiting a fractional order dependence on the hydrogen ion concentration [H+]. orientjchem.orgjetir.org This suggests the involvement of a protonated species in the rate-determining step. orientjchem.org The pseudo-first-order rate constants are often determined by keeping the concentration of the alcohol in large excess compared to the oxidant. datapdf.com
The following interactive table summarizes typical kinetic data observed in the oxidation of benzyl alcohol, which serves as a model for this compound.
| Oxidant | [Substrate] Dependence | [Oxidant] Dependence | [H+] Dependence | Reference |
| Acidified Dichromate | First Order | First Order | Fractional | orientjchem.org |
| N-Chlorosuccinimide (NCS) | First Order | First Order | Fractional | jetir.org |
| Chloramine-T (CAT) | First Order | First Order | Fractional | scispace.com |
| Acid Permanganate (B83412) | First Order | First Order | - | datapdf.com |
Kinetic Isotope Effect (KIE) Measurements in C-H Bond Activation
The kinetic isotope effect (KIE) is a powerful tool used to determine whether the cleavage of a specific bond is involved in the rate-determining step of a reaction. This is achieved by comparing the reaction rates of a compound with its isotopically substituted counterpart (e.g., replacing hydrogen with deuterium).
In the context of this compound oxidation, the focus is on the cleavage of the α-C-H bond (the C-H bond on the carbon bearing the hydroxyl group). A significant primary KIE (typically kH/kD > 2) provides strong evidence that this bond is broken in the slow step of the reaction. pkusz.edu.cn
Studies on the oxidation of α,α-dideuteriobenzyl alcohol have confirmed the presence of a substantial primary kinetic isotope effect. For example, the oxidation by bromine resulted in a kH/kD value of 4.1 at 25 °C. rsc.org This indicates that the C-H bond cleavage is indeed the rate-determining step. The observation of large KIE values in various enzymatic and synthetic systems further supports that C-H activation is a critical step. nih.gov
| Reaction System | kH/kD Value | Implication | Reference |
| Benzyl alcohol oxidation by bromine | 4.1 | C-H bond cleavage is rate-determining | rsc.org |
| Taurine oxidation by TauD enzyme | ~37 | C-H bond cleavage is rate-determining | nih.gov |
| Oxidation of α,α'-BA by Imidazolium Fluorochromate | 6.12 (at 298 K) | C-H bond cleavage is rate-determining | bibliomed.org |
Elucidation of Reaction Pathways
Understanding the step-by-step sequence of a reaction, or its mechanism, is crucial for optimizing reaction conditions and predicting products. For this compound, mechanistic studies have proposed various pathways for its transformations, particularly in catalytic oxidation reactions.
Proposed Mechanistic Cycles for Catalytic Reactions
Catalytic oxidations of benzyl alcohols often proceed through multi-step cycles. A common proposed mechanism for oxidation by metal-based oxidants like chromium(VI) involves the formation of an intermediate complex. orientjchem.org
Mechanism with Dichromate:
Pre-equilibrium: The alcohol reacts with the oxidant to form a chromate (B82759) ester in a rapid pre-equilibrium step.
Rate-determining step: The chromate ester then undergoes slow decomposition via a cyclic transition state to yield the corresponding aldehyde. orientjchem.org
Mechanism with Bromine: The oxidation by bromine is suggested to proceed via a rate-determining step involving the removal of a hydride ion from the C(1)–H bond, potentially with a synchronous removal of the hydroxylic proton. rsc.org
Mechanism in Aerobic Oxidation on Metal Clusters: Density functional theory (DFT) studies on the aerobic oxidation of benzyl alcohol catalyzed by gold (Au) and gold-palladium (Au-Pd) clusters propose a cycle initiated by the activation of molecular oxygen on the metal surface. This is followed by hydrogen abstraction from the alcohol's hydroxyl group and subsequent cleavage of the C-Hβ bond to produce the aldehyde. mdpi.com
Intermediates Identification and Trapping Experiments
The direct observation or trapping of reaction intermediates provides compelling evidence for a proposed mechanism. In the oxidation of benzyl alcohols, the observation of Michaelis-Menten type kinetics, where the reaction rate levels off at high substrate concentrations, supports the formation of a pre-equilibrium complex between the alcohol and the oxidant. bibliomed.org This is often confirmed by the linearity of double reciprocal plots (1/k_obs vs. 1/[Alcohol]), which yield a non-zero intercept. jetir.orgbibliomed.org
Furthermore, in some oxidation reactions, the absence of induced polymerization when a radical scavenger like acrylonitrile (B1666552) is added indicates that the reaction does not proceed through a free-radical pathway. orientjchem.org This suggests that the intermediates are likely coordinated species or involve ionic pathways rather than radical species.
Influence of Substituent Effects on Reactivity
The nature and position of substituents on the aromatic ring of benzyl alcohol can significantly influence the reaction rate. The ethylthio (-SEt) group at the ortho position in this compound is expected to affect its reactivity through both electronic and steric effects.
Studies on a series of para- and meta-substituted benzyl alcohols have shown that electron-releasing groups (like -OCH3, -CH3) accelerate the rate of oxidation, whereas electron-withdrawing groups (-Cl, -NO2) retard the reaction. orientjchem.orgrsc.org This trend is clearly demonstrated in the oxidation by acidified dichromate, where the order of reactivity was p-OCH3 > p-CH3 > -H > p-Cl > p-NO2. orientjchem.org
This relationship can be quantified using the Hammett equation, which correlates reaction rates with substituent constants (σ). A plot of log k versus σ for the oxidation of substituted benzyl alcohols by bromine yields a negative rho (ρ) value of –2.29. rsc.org A negative ρ value signifies that the reaction is facilitated by electron-donating groups, which stabilize an electron-deficient or positively charged transition state.
The 2-(ethylthio) group is generally considered to be electron-donating through resonance. Therefore, this compound is expected to be more reactive towards oxidation than unsubstituted benzyl alcohol.
The table below shows the relative reactivity of substituted benzyl alcohols in oxidation reactions.
| Substituent (para-) | Relative Rate (vs. H=1) | Electronic Effect | Reference |
| -OCH3 | Faster | Electron-donating | orientjchem.org |
| -CH3 | Faster | Electron-donating | orientjchem.org |
| -H | 1.00 | Reference | orientjchem.org |
| -Cl | Slower | Electron-withdrawing | orientjchem.org |
| -NO2 | Slower | Electron-withdrawing | orientjchem.org |
Catalytic Systems in 2 Ethylthio Benzyl Alcohol Transformations
Transition Metal Catalysis
Transition metals have proven to be versatile and powerful catalysts for a wide array of organic transformations. Their ability to access multiple oxidation states and coordinate with organic substrates facilitates reactions such as oxidation, C-H activation, and dehydrogenation. The following sections detail the application of specific transition metal-based catalysts in reactions involving 2-(Ethylthio)benzyl alcohol and its analogues.
Palladium-Based Catalysts for Oxidation and C-H Activation
Palladium catalysts are renowned for their high activity and selectivity in the oxidation of alcohols and the functionalization of C-H bonds. mdpi.comrsc.org In the context of thioether-substituted benzyl (B1604629) alcohols, the selective oxidation of the alcohol group without affecting the sulfur atom is a key challenge.
Research on the aerobic oxidation of a closely related analogue, p-(methylthio)benzyl alcohol, has demonstrated the efficacy of palladium-based systems. One effective system employs a combination of Palladium(II) acetate (Pd(OAc)₂) and triethylamine (TEA), which successfully oxidizes the alcohol with high conversion rates while leaving the thioether group intact. nih.gov Another advanced catalyst, a Palladium-N-heterocyclic carbene (NHC) complex, also shows excellent performance for this selective transformation. nih.gov These findings suggest that palladium catalysts can differentiate between the alcohol and thioether functionalities, a crucial aspect for synthetic applications involving substrates like this compound.
The general mechanism for palladium-catalyzed aerobic oxidation of benzyl alcohols involves several key steps, though the exact pathway can vary with the specific catalyst and conditions. mdpi.com
| Catalyst System | Substrate Analogue | Conversion (%) | Key Finding |
| Pd(OAc)₂ / TEA | p-(methylthio)benzyl alcohol | 92 | No oxidation of the sulfur atom observed. nih.gov |
| Pd(IiPr)(OAc)₂(H₂O) (NHC) | p-(methylthio)benzyl alcohol | >99 | Highly efficient with no sulfur oxidation. nih.gov |
This interactive table summarizes the performance of palladium catalysts in the oxidation of a thioether-containing benzyl alcohol analogue.
Palladium is also a premier catalyst for C-H activation, a process that allows for the direct functionalization of otherwise inert carbon-hydrogen bonds. snnu.edu.cn This strategy offers a more atom-economical and efficient route to complex molecules compared to traditional cross-coupling reactions that require pre-functionalized substrates. While direct C-H activation studies on this compound are not extensively documented, the principles established with other substrates highlight the potential of this approach. mdpi.com
Copper-Based Catalytic Systems
Copper catalysts are an attractive alternative to more expensive precious metals like palladium, offering a broad range of catalytic activities in a more sustainable and economical fashion. epa.govmdpi.com Copper-based systems are particularly effective in oxidation reactions and in the formation of carbon-sulfur bonds.
One notable application is the copper-catalyzed thioetherification of benzyl alcohols with thiols to produce benzyl thioethers. nih.gov This transformation, often catalyzed by copper(II) trifluoromethanesulfonate (Cu(OTf)₂), proceeds through a proposed Lewis-acid-mediated Sₙ1-type mechanism. While this reaction synthesizes thioethers rather than transforming a pre-existing one, it underscores the interaction of copper catalysts with both alcohol and thiol functionalities.
In oxidation reactions, various copper(II) complexes have been shown to catalyze the oxidation of benzyl alcohol to benzaldehyde (B42025), often mimicking the function of metalloenzymes like galactose oxidase. mdpi.com These systems can be employed in both homogeneous and heterogeneous setups, providing flexibility in process design. epa.govmdpi.com
| Catalyst | Reaction Type | Substrates | Key Feature |
| Cu(OTf)₂ | Thioetherification | Benzyl alcohols, Thiols | Forms C-S bonds under mild conditions. nih.gov |
| CuCl₂ / TMEDA | α-Alkylation | Aryl acetonitriles, Benzyl alcohols | Proceeds via C(sp³)–H functionalization of the alcohol. nih.gov |
| Copper(II) complexes | Oxidation | Benzyl alcohol | Mimics activity of copper-containing enzymes. mdpi.com |
This table outlines different transformations of benzyl alcohols facilitated by copper-based catalytic systems.
Molybdenum and Rhenium Catalysts
Molybdenum and rhenium catalysts are known for their utility in a variety of oxidation and deoxygenation reactions. Molybdenum, in particular, has been investigated for the selective oxidation of alcohols.
Carbon-supported molybdenum (Mo/C) catalysts have been used for the aerobic oxidation of benzyl-type alcohols to their corresponding aldehydes. nih.gov These reactions, conducted in multiphase systems, can achieve high selectivity and conversion, preventing overoxidation to carboxylic acids. The catalyst can be recycled multiple times without significant loss of activity. nih.gov Similarly, various molybdenum(VI) complexes and molybdenum dioxide (MoO₂) nanoparticles have proven to be effective catalysts for benzyl alcohol oxidation using peroxide-based oxidants, demonstrating high selectivity for benzaldehyde. semanticscholar.orgmdpi.com
Bimetallic catalysts combining molybdenum with noble metals like iridium or rhodium have been developed for the hydrodeoxygenation (HDO) of alcohols. ethz.ch These systems are highly active for converting primary, secondary, and tertiary alcohols to the corresponding alkanes, showcasing the role of molybdenum in C–O bond activation. ethz.ch While specific data for rhenium with this compound is scarce, its known catalytic activity in related transformations suggests potential applicability.
Platinum Nanoparticle Catalysis
Platinum nanoparticles (PtNPs) are highly effective catalysts for a range of chemical transformations, including oxidation and etherification of alcohols. nih.govdntb.gov.ua The catalytic activity of PtNPs is often enhanced when they are supported on materials like titanium dioxide (TiO₂) or carbon hybrids.
A novel PtNP/TiO₂ catalyst has been shown to facilitate the etherification of benzyl alcohols under visible light irradiation, a reaction that does not proceed with either component alone. nih.govrsc.orgresearchgate.net This highlights a synergistic effect between the platinum nanoparticles and the photocatalytic support. For oxidation reactions, carbon-supported platinum nanoparticles are effective in converting benzyl alcohol derivatives to the corresponding benzaldehydes under mild conditions. dntb.gov.ua The high surface area and unique electronic properties of nanoparticles contribute to their high catalytic efficiency.
Iridium Catalysts for Dehydrogenation
Iridium-based catalysts are exceptionally effective for the dehydrogenation of alcohols, a process that converts alcohols into aldehydes or ketones with the release of hydrogen gas. This "acceptorless dehydrogenation" is a highly atom-economical and green transformation.
Pincer-ligated iridium complexes are among the most active catalysts for this reaction, capable of selectively dehydrogenating primary and secondary alcohols. researchgate.net Other iridium-based systems have been developed for the complete oxidation of primary alcohols to carboxylic acids or their corresponding salts, proceeding through an initial dehydrogenation step to the aldehyde. nih.gov While the substrate scope in some reports is confined to simple benzyl alcohols, the high functional group tolerance of many iridium catalysts suggests they could be applied to more complex molecules like this compound. nih.gov
Organocatalytic Approaches for Functionalization
In addition to metal-based systems, organocatalysis has emerged as a powerful paradigm in chemical synthesis. Organocatalysts are small, metal-free organic molecules that can catalyze a wide variety of transformations. A key advantage is the avoidance of toxic and expensive heavy metals.
While specific organocatalytic functionalizations of this compound are not widely reported, general methods for benzyl alcohol transformations are well-established. For instance, the acetylation of benzyl alcohol can be achieved using organocatalysts like 4-(N,N-dimethylamino)pyridine (DMAP), whose activity can even be controlled by light when incorporated into a photo-caged complex. researchgate.net This approach allows for temporal and spatial control over the catalytic reaction. The principles of organocatalysis offer significant potential for developing new, metal-free transformations for functionalized substrates.
Heterogeneous Catalysis and Solid Supports
Heterogeneous catalysis, where the catalyst is in a different phase from the reactants, offers significant advantages in terms of catalyst separation and reusability. Various solid supports have been employed to immobilize active metal catalysts for the oxidation of benzyl alcohol, which can be extrapolated to the transformation of this compound.
One prominent example involves the use of copper(II) complexes immobilized on silica-coated magnetic nanoparticles (Fe3O4@SiO2). These materials function as efficient catalysts for the oxidation of benzyl alcohol. The catalytic activity is influenced by the nature of the ligands attached to the copper center, with π-acceptor ligands generally showing higher activity. For instance, a copper complex with 2,2′-bipyridine ligands, when supported on these magnetic nanoparticles, has been shown to selectively oxidize benzyl alcohol to benzaldehyde with 100% selectivity. The recyclability of such catalysts has also been demonstrated, highlighting the practical advantages of this approach.
Another class of solid-supported catalysts involves bimetallic nanoparticles. For example, bimetallic Copper-Nickel (Cu-Ni) nanoparticles have been supported on various materials, including the metal-organic framework MIL-101, titanium dioxide (TiO2), and carbon. The nature of the support material has been found to significantly impact the catalytic activity and selectivity in benzyl alcohol oxidation. The CuNi/MIL-101 catalyst, for instance, exhibited a high yield for the selective oxidation of benzyl alcohol to benzaldehyde. These catalysts have also shown tolerance to a range of functional groups on the benzyl alcohol substrate, suggesting they could be effective for the oxidation of substituted derivatives like this compound. The acidic sites on the support material, in conjunction with the bimetallic nanoparticles, are believed to play a crucial role in the catalytic cycle.
The following table summarizes the performance of a heterogeneous copper(II) complex catalyst in the oxidation of benzyl alcohol.
| Catalyst | Oxidant | Product | Conversion (%) | Selectivity (%) |
| Cu(bpy)22-Fe3O4@SiO2 | H2O2 | Benzaldehyde | 5.46 | 100 |
Data based on the oxidation of benzyl alcohol.
Ionic Liquid-Mediated Catalysis
Ionic liquids (ILs) are salts with low melting points that have gained attention as "green" solvents and catalysts in a variety of chemical transformations, including the oxidation of alcohols. Their negligible vapor pressure, high thermal stability, and tunable properties make them attractive alternatives to conventional volatile organic solvents.
In the context of benzyl alcohol oxidation, ionic liquids have been used both as the reaction medium and as the catalyst itself. For instance, palladium-catalyzed oxidation of benzyl alcohol to benzaldehyde has been successfully carried out in ionic liquids. The use of an ionic liquid as the solvent can lead to higher turnover frequencies compared to conventional solvents like dimethyl sulfoxide (B87167) and facilitates the recycling of the catalyst and the solvent. The selectivity of the reaction can be influenced by the composition of the ionic liquid; for example, the presence of chloride ions can affect the formation of byproducts.
Furthermore, Brønsted acidic ionic liquids, such as 3-methylimidazolinium hydrogensulfate, have been employed as catalysts for the selective oxidation of benzylic alcohols to the corresponding carbonyl compounds using sodium nitrate as the oxidant. This method avoids the use of toxic heavy metals and volatile organic solvents. The reaction proceeds efficiently under mild conditions, and the ionic liquid can be easily separated and reused. The electronic nature of substituents on the benzene (B151609) ring has been observed to influence the reaction rate, with electron-donating groups accelerating the oxidation. This suggests that the ethylthio group in this compound, being a weakly activating group, would be compatible with this catalytic system.
A study on the oxidation of various benzylic alcohols using potassium permanganate (B83412) in 1-butyl-3-methylimidazolium bromide ([bmim]Br) demonstrated the potential of this ionic liquid to moderate the reactivity of a strong oxidizing agent, leading to selective oxidation to aldehydes and ketones with high purity and yields.
| Substrate | Oxidant | Ionic Liquid | Product | Yield (%) |
| Benzyl alcohol | KMnO4 | [bmim]Br | Benzaldehyde | 95 |
| 4-Methylbenzyl alcohol | KMnO4 | [bmim]Br | 4-Methylbenzaldehyde | 94 |
| 4-Methoxybenzyl alcohol | KMnO4 | [bmim]Br | 4-Methoxybenzaldehyde | 92 |
Data based on the oxidation of substituted benzyl alcohols in an ionic liquid medium. chalcogen.ro
Electrochemical Oxidation Methods
Electrochemical oxidation offers a sustainable and environmentally friendly alternative to traditional oxidation methods that often rely on stoichiometric amounts of hazardous and toxic oxidizing agents. By using electricity as the "reagent," electrochemical methods can minimize waste generation. The electrochemical oxidation of benzyl alcohol to benzaldehyde has been extensively studied and provides a framework for the potential electrochemical transformation of this compound.
The process typically involves the use of a suitable electrode material that facilitates the oxidation of the alcohol. For instance, a copper monosubstituted phosphotungstate-based polyacrylate resin has been fabricated using 3D printing technology to create a recyclable catalyst for the electrocatalytic oxidation of benzyl alcohol. This method operates under metal-free and oxidant-free conditions, offering good yields and tolerating a variety of functional groups. The mechanism is believed to involve the initial adsorption of the benzyl alcohol onto the catalyst surface, followed by oxidation at the carbon electrode.
The electronic properties of substituents on the benzyl alcohol have been shown to influence the efficiency of electrochemical oxidation. Electron-donating groups on the aromatic ring generally enhance the yield of the corresponding aldehyde. This is attributed to the increased electron density at the benzylic position, which facilitates the oxidation process. Therefore, the ethylthio group in this compound is expected to be compatible with and potentially beneficial for this type of transformation.
Recent advancements have focused on developing novel reactor designs to improve the efficiency and scalability of electrochemical alcohol oxidation. These methods aim to achieve high current densities and Faradaic efficiencies, making the process more viable for industrial applications.
The table below shows the yields of various substituted benzaldehydes from the electrochemical oxidation of the corresponding benzyl alcohols.
| Substrate | Product | Yield (%) |
| Benzyl alcohol | Benzaldehyde | 85 |
| 4-Methylbenzyl alcohol | 4-Methylbenzaldehyde | 88 |
| 4-Methoxybenzyl alcohol | 4-Methoxybenzaldehyde | 92 |
| 4-Chlorobenzyl alcohol | 4-Chlorobenzaldehyde | 82 |
Data represents typical yields from the electrochemical oxidation of substituted benzyl alcohols.
Advanced Spectroscopic Characterization and Structural Analysis of 2 Ethylthio Benzyl Alcohol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
¹H NMR Spectroscopy for Proton Environment Characterization
Proton (¹H) NMR spectroscopy of 2-(Ethylthio)benzyl alcohol reveals the distinct electronic environments of the hydrogen atoms within the molecule. Analysis of a reported spectrum shows characteristic signals that confirm the compound's structure. The aromatic protons on the benzene (B151609) ring typically appear as a complex multiplet in the downfield region, approximately between 7.15 and 7.45 ppm. The methylene protons of the benzyl (B1604629) alcohol group (CH₂OH) are observed as a singlet at around 4.72 ppm. The hydroxyl proton (-OH) signal is often a broad singlet, in this case, appearing at approximately 2.20 ppm, and its chemical shift can be sensitive to concentration and solvent. The ethyl group protons present as a quartet around 2.95 ppm for the methylene group (SCH₂) and a triplet around 1.30 ppm for the methyl group (CH₃), consistent with their respective neighboring protons.
Interactive Table: ¹H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 7.15-7.45 | m | 4H | Ar-H |
| 4.72 | s | 2H | CH₂OH |
| 2.95 | q | 2H | SCH₂CH₃ |
| 2.20 | s (broad) | 1H | OH |
¹³C NMR Spectroscopy for Carbon Skeleton Analysis
Interactive Table: Predicted ¹³C NMR Data for this compound
| Predicted Chemical Shift (δ) ppm | Assignment |
|---|---|
| 140-142 | Ar-C-CH₂OH |
| 137-139 | Ar-C-S |
| 125-132 | Ar-C-H |
| 63-65 | CH₂OH |
| 28-30 | SCH₂CH₃ |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum is expected to display several characteristic absorption bands. A prominent, broad absorption band would be observed in the region of 3200-3600 cm⁻¹, which is indicative of the O-H stretching vibration of the alcohol group, with the broadening resulting from intermolecular hydrogen bonding. The C-O stretching vibration of the primary alcohol would appear as a strong band in the 1000-1085 cm⁻¹ range. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl and methylene groups would be seen just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring typically appear in the 1450-1600 cm⁻¹ region. The C-S stretching vibration is generally weak and falls in the 600-800 cm⁻¹ range.
Interactive Table: Expected IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3200-3600 (broad) | O-H stretch | Alcohol |
| >3000 | C-H stretch | Aromatic |
| <3000 | C-H stretch | Aliphatic (CH₂, CH₃) |
| 1450-1600 | C=C stretch | Aromatic Ring |
| 1000-1085 | C-O stretch | Primary Alcohol |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. The chromophores in this compound are the benzene ring and the thioether group. Benzene itself exhibits a strong absorption (π → π) around 204 nm and a weaker, symmetry-forbidden absorption (the "B-band") around 256 nm. Substitution on the benzene ring can cause shifts in these absorption maxima (bathochromic or hypsochromic shifts) and changes in intensity. The presence of the hydroxymethyl and ethylthio substituents is expected to cause a slight red shift (bathochromic shift) of these bands. The sulfur atom of the thioether group has non-bonding electrons that can undergo n → σ transitions, but these are typically in the far UV and may not be readily observed. The primary absorptions will be due to the π → π* transitions of the substituted aromatic ring, likely appearing in the 250-280 nm range.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) provides information about the molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio of its ions. For this compound (C₉H₁₂OS), the molecular ion peak [M]⁺ would be expected at m/z = 168.
The fragmentation pattern would likely involve several key pathways:
Loss of water: A common fragmentation for alcohols is the loss of a water molecule (18 Da), leading to a fragment ion at m/z = 150.
Alpha-cleavage: Cleavage of the bond between the aromatic ring and the hydroxymethyl group can result in the formation of a [M-CH₂OH]⁺ ion at m/z = 137.
Benzylic cleavage: The formation of a stable benzyl-type cation is common. Loss of the ethylthio group could potentially lead to a fragment at m/z = 107. Conversely, cleavage of the ethyl group from the sulfur atom would result in a fragment at m/z = 139.
Fragmentation of the ethylthio group: Loss of an ethyl radical (•CH₂CH₃, 29 Da) would yield a fragment at m/z = 139. Subsequent loss of sulfur could also be observed. A characteristic peak for the thioanisole-like fragment might appear at m/z = 123 after rearrangement.
Interactive Table: Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Predicted Fragment |
|---|---|
| 168 | [M]⁺ (Molecular Ion) |
| 150 | [M - H₂O]⁺ |
| 139 | [M - C₂H₅]⁺ |
| 137 | [M - CH₂OH]⁺ |
Single Crystal X-ray Diffraction (SC-XRD) for Solid-State Structure Determination
Single Crystal X-ray Diffraction (SC-XRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. To date, a single crystal structure for this compound has not been reported in the publicly accessible literature.
Advanced Analytical Microscopy and Elemental Analysis
In catalytic processes, such as the synthesis or oxidation of this compound, the catalyst's physical and chemical properties are paramount to its activity and selectivity. Advanced microscopy and elemental analysis techniques are crucial for elucidating these properties.
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful techniques used to visualize the morphology, particle size, and dispersion of heterogeneous catalysts. nih.govoipub.com In situ TEM allows for the observation of catalysts in environments that mimic reaction conditions, providing insights into dynamic structural changes. nih.govcolorado.edu
For instance, in studies of bimetallic catalysts used for the oxidation of benzyl alcohol, a reaction analogous to what this compound might undergo, TEM is used to confirm the size and distribution of metal nanoparticles on a support material. oipub.com Characterization of ruthenium nanocubes stabilized by thioethers, a class of compounds to which this compound belongs, also relies on TEM to determine particle shape and homogeneity. acs.org The morphology of catalysts, whether they are nanoparticles, nanotubes, or other structures, directly influences the number of available active sites and, consequently, the catalytic performance. researchgate.netresearchgate.net In situ S/TEM techniques are particularly valuable for understanding reaction mechanisms and structure-activity relationships by visualizing the catalyst in its active state. colorado.edu
Table 1: Representative TEM Data for Catalyst Nanoparticle Characterization
| Catalyst System | Support Material | Average Nanoparticle Size (nm) | Morphological Features | Reference |
|---|---|---|---|---|
| Au-Pd | Activated Carbon | 1-5 | Narrow, uniform distribution | oipub.com |
| Ruthenium | Thioether Ligands | Not Specified | Cubic nanoparticles | acs.org |
This table presents illustrative data from studies on analogous catalyst systems to demonstrate the typical information obtained from TEM analysis.
X-ray Diffraction (XRD) is an essential technique for identifying the crystalline phases of a catalyst and its support. It can also be used to estimate the average crystallite size of metal nanoparticles via the Scherrer equation. mdpi.com In the context of reactions involving benzyl alcohol derivatives, XRD patterns are used to confirm the successful synthesis of the desired catalyst structure and to ensure that the active phase is present. researchgate.netresearchgate.net
For example, in the preparation of catalysts for benzyl alcohol oxidation, XRD patterns can distinguish between different phases of a support like TiO₂ (anatase and rutile) and confirm the crystalline structure of the support material. mdpi.com The absence of diffraction peaks corresponding to the metallic nanoparticles can indicate very high dispersion or particle sizes below the detection limit of the technique. mdpi.com Studies on thioether-stabilized ruthenium nanocubes have used XRD to support a face-centered cubic (fcc) structure. acs.org
Table 2: Example of XRD Data for Catalyst Phase Identification
| Catalyst Support | Precursor(s) | Identified Crystalline Phase(s) | Key Diffraction Peaks (2θ) | Reference |
|---|---|---|---|---|
| TiO₂ | Not Specified | Anatase, Rutile | Not Specified | mdpi.com |
| ZrO₂ | Not Specified | Baddeleyite (monoclinic) | 28°, 31.4°, 50.1° | mdpi.com |
This table contains representative data from related catalytic systems to illustrate the application of XRD.
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical (oxidation) states of the elements on the surface of a catalyst, typically within the top 10 nm. mdpi.comresearchgate.net This is critical for understanding catalyst activity, as surface composition directly influences how reactants interact with the catalyst. researchgate.net
In studies of platinum-based catalysts, XPS can differentiate between metallic platinum (Pt⁰) and its oxidized states (Pt²⁺, Pt⁴⁺), revealing how the support material influences the electronic state of the active metal. researchgate.net Similarly, for bimetallic catalysts used in benzyl alcohol oxidation, XPS can show shifts in binding energies that indicate electron transfer between the metals, which is often linked to enhanced catalytic activity. researchgate.net The technique is also fundamental in characterizing thioether-stabilized nanoparticles, confirming the presence of sulfur and the metallic elements on the surface. acs.org
Table 3: Illustrative XPS Binding Energy Data for Catalyst Surface Analysis
| Catalyst | Element | Orbital | Binding Energy (eV) | Inferred Chemical State | Reference |
|---|---|---|---|---|---|
| Pt/N-rGO | Pt | 4f₇/₂ | Varies | Pt⁰, Pt²⁺, Pt⁴⁺ | researchgate.net |
| Au-Pd/Support | Pd | 3d | Shift to higher energy | Electron deficient Pd | researchgate.net |
This table is a composite of typical data obtained via XPS analysis for supported metal catalysts and is for illustrative purposes.
This technique is routinely used to verify that the intended amount of metal has been successfully incorporated into the catalyst during synthesis. researchgate.net For example, in the preparation of gold-based catalysts for benzyl alcohol photooxidation, the expected gold content (e.g., 2 wt.%) can be precisely verified using elemental analysis techniques like ICP-OES or X-ray Fluorescence (XRF). mdpi.com Accurate knowledge of the metal content is essential for calculating turnover frequencies and making meaningful comparisons of catalytic activity between different materials. researchgate.net
Table 4: Representative ICP-OES Data for Catalyst Metal Loading
| Catalyst System | Target Metal | Theoretical Loading (wt.%) | Measured Loading (wt.%) | Reference Method |
|---|---|---|---|---|
| Au/TiO₂ | Au | 2.0 | 2.27 | XRF mdpi.com |
| Au/ZrO₂ | Au | 2.0 | 1.89 | XRF mdpi.com |
This table provides examples of elemental composition data for heterogeneous catalysts, demonstrating the type of information acquired through techniques like ICP-OES and XRF.
Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediates
Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR), is a technique that specifically detects species with unpaired electrons, such as free radicals. nih.govnih.gov In the study of reaction mechanisms, particularly oxidation reactions, EPR is invaluable for identifying short-lived radical intermediates. researchgate.net Because many biologically relevant radicals are highly unstable, "spin trapping" agents are often used. These agents react with the transient radicals to form more stable radical adducts that can be detected and characterized by EPR. nih.gov
In the context of benzyl alcohol oxidation, EPR studies have been used to identify carbon-centered radicals formed during the reaction. researchgate.net For example, in situ EPR experiments conducted during the photocatalytic oxidation of benzyl alcohol have successfully trapped and identified radical intermediates, providing direct evidence for the proposed reaction pathway. researchgate.netresearchgate.net While no specific EPR studies on this compound are reported, this technique would be the primary method for investigating radical-mediated pathways in its synthesis or subsequent reactions, such as oxidation or coupling processes.
Table 5: Example of EPR Spin Trapping Data for Radical Identification
| Reaction System | Spin Trap | Detected Species | Key EPR Parameters | Reference |
|---|---|---|---|---|
| Benzyl alcohol oxidation | DMPO | Carbon-centered radical | Not Specified | researchgate.net |
This table illustrates the type of data obtained from EPR experiments designed to detect radical intermediates in reactions analogous to those involving this compound.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Benzyl alcohol |
| Benzaldehyde (B42025) |
| Gold |
| Palladium |
| Platinum |
| Ruthenium |
| Titanium dioxide (TiO₂) |
| Zirconium dioxide (ZrO₂) |
| 5,5-dimethyl-1-pyrroline N-oxide (DMPO) |
Computational Chemistry and Theoretical Studies of 2 Ethylthio Benzyl Alcohol
Density Functional Theory (DFT) Calculations for Electronic Structure and Optimized Geometries
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. unipa.itresearchgate.net For 2-(Ethylthio)benzyl alcohol, DFT calculations would be employed to determine its most stable three-dimensional shape, known as the optimized geometry. This involves calculating the potential energy of the molecule for various atomic arrangements and finding the structure with the minimum energy.
These calculations would also yield key electronic properties such as the distribution of electron density, which helps in understanding the molecule's polarity and how it interacts with other molecules. anl.gov Bond lengths, bond angles, and dihedral angles for the optimized geometry would typically be calculated and presented in a data table. Studies on similar molecules, like benzyl (B1604629) alcohol derivatives, have used DFT to assess adsorption energies and activation barriers in catalytic reactions. unipa.itsemanticscholar.orgunipa.it
Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Illustrative) (Note: This table is for illustrative purposes only and does not represent actual calculated data.)
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length | C-S | 1.8 Å |
| Bond Length | S-C(ethyl) | 1.8 Å |
| Bond Length | C-O | 1.4 Å |
| Bond Angle | C-S-C | 100° |
Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict a molecule's reactivity. youtube.comnih.govimperial.ac.uk The HOMO is the orbital from which a molecule is most likely to donate electrons, indicating its nucleophilic or electron-donating character. The LUMO is the orbital that is most likely to accept electrons, reflecting its electrophilic or electron-accepting character. youtube.com
For this compound, an FMO analysis would calculate the energies of the HOMO and LUMO. The energy difference between them, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical stability and reactivity. uou.ac.in A small gap suggests the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. rsc.orgtheaic.org This analysis helps in predicting the most probable sites for electrophilic and nucleophilic attack. youtube.com
Table 2: Hypothetical FMO Properties for this compound (Illustrative) (Note: This table is for illustrative purposes only and does not represent actual calculated data.)
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -6.5 |
| LUMO Energy | -1.2 |
Natural Bond Orbital (NBO) Analysis for Charge Delocalization
Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer and intra- and intermolecular bonding interactions. rsc.orgtheaic.org It examines the delocalization of electron density from filled (donor) Lewis-type orbitals to empty (acceptor) non-Lewis orbitals. The stabilization energy (E(2)) associated with these interactions is calculated, where a larger E(2) value indicates a more significant interaction and greater molecular stability. theaic.org
For this compound, NBO analysis could reveal hyperconjugative interactions, such as the delocalization of lone pair electrons from the sulfur and oxygen atoms into adjacent anti-bonding orbitals. This information provides a detailed picture of the electronic delocalization within the molecule, which influences its structure, stability, and reactivity. theaic.org
Prediction of Nonlinear Optical (NLO) Properties
Nonlinear Optical (NLO) properties describe how a material's optical properties change under intense light, such as that from a laser. nih.gov Computational methods can predict these properties by calculating the first-order hyperpolarizability (β), a key indicator of a molecule's NLO response. uou.ac.intheaic.org Molecules with large β values are of interest for applications in optoelectronics and photonics. mdpi.com
A computational study on this compound would involve calculating its dipole moment and hyperpolarizability components to determine its potential as an NLO material. For organic molecules, a high degree of charge transfer, often found in systems with electron-donating and electron-accepting groups, can lead to enhanced NLO properties. uou.ac.in A study on 2,6-dichlorobenzyl alcohol, for instance, calculated its first hyperpolarizability to be significantly higher than that of the standard NLO material urea. theaic.org
Molecular Dynamics Simulations for Solvent and Catalytic Interactions
Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. nih.govmdpi.com An MD simulation for this compound could model its behavior in a solvent, such as water, to understand how solvent molecules arrange around it and influence its conformation and dynamics. nih.govmdpi.com
Furthermore, MD simulations can be used to investigate interactions with a catalyst surface. nih.govnih.gov For example, simulations could model how this compound approaches and binds to an active site on a catalyst, providing insights into the reaction mechanism at a molecular level. nih.gov These simulations offer a dynamic picture of molecular interactions that complements the static information obtained from DFT calculations. mdpi.com
Applications in Advanced Chemical Research and Synthesis
Utilization as Key Intermediates in the Synthesis of Complex Organic Molecules
Substituted benzyl (B1604629) alcohols are fundamental building blocks in organic synthesis due to the versatile reactivity of the hydroxyl group and the stability of the benzene (B151609) ring. They serve as precursors to a wide array of functional groups, including aldehydes, carboxylic acids, esters, ethers, and halides. The presence of the ethylthio group at the ortho position of 2-(Ethylthio)benzyl alcohol introduces specific electronic and steric properties that can be exploited in the synthesis of more complex molecules.
While direct examples of complex molecules synthesized from this compound are not extensively documented, the synthesis of analogous compounds provides insight into its potential. For instance, related thioether-containing benzyl alcohols are prepared and used as intermediates. A general and efficient method for the preparation of such compounds is the reduction of the corresponding benzaldehyde (B42025).
Table 1: Synthesis of a Substituted Thioether Benzyl Alcohol
| Reactant | Reagent | Solvent | Temperature | Product |
|---|---|---|---|---|
| 2-hydroxy-3-(o-tolylthio)benzaldehyde | Sodium borohydride | Methanol | <15°C | 2-hydroxy-3-(o-tolylthio)benzyl alcohol prepchem.com |
This synthetic approach is broadly applicable and suggests that this compound can be readily prepared from 2-(ethylthio)benzaldehyde. Once formed, it can serve as a key intermediate. The thioether linkage is stable under many reaction conditions, allowing for transformations at the benzylic alcohol position. Subsequently, the sulfur atom can be selectively oxidized to a sulfoxide (B87167) or a sulfone, further increasing the molecular complexity and providing access to compounds with potential applications in pharmaceuticals and agrochemicals.
Role in the Development of Novel Catalytic Processes
Benzyl alcohol and its derivatives are common substrates in the development and optimization of new catalytic reactions, particularly in the field of oxidation and C-C bond formation. Although this compound is not cited as a component in the development of a specific catalyst, its reactivity profile makes it a relevant substrate for testing the efficacy and selectivity of novel catalytic systems.
For example, the selective oxidation of benzyl alcohols to benzaldehydes is a crucial transformation in industrial chemistry. researchgate.netmdpi.comiitm.ac.inresearchgate.netrsc.orgrsc.org Numerous catalytic systems have been developed for this purpose, utilizing various metals and reaction conditions.
Table 2: Examples of Catalytic Systems for Benzyl Alcohol Oxidation
| Catalyst | Oxidant | Solvent | Key Feature |
|---|---|---|---|
| Polymer-anchored Ru(III) complex | - | Various | Heterogenized catalyst for easier separation. epa.gov |
| Au-Pd bimetallic clusters | O₂ | Solvent-free | High activity and selectivity. mdpi.com |
| Cu/MgO | None (acceptorless) | Gas phase | High conversion and selectivity without an external oxidant. rsc.org |
| Modified TiO₂ | O₂ | Solvent-free | Photocatalytic oxidation under UV light. researchgate.netrsc.org |
| Pd-based bimetallic catalysts | In situ H₂O₂ | Methanol | Generation of reactive oxygen species for oxidation. cardiff.ac.uk |
The ethylthio group in this compound could influence the efficiency and selectivity of such catalytic oxidations. The sulfur atom could potentially coordinate to the metal center of the catalyst, either promoting or inhibiting the reaction, or it could be susceptible to oxidation itself under harsh conditions. Therefore, this compound would be an interesting substrate to probe the chemoselectivity of new oxidation catalysts.
Furthermore, copper-catalyzed reactions have been developed for the formation of benzyl thioethers from benzyl alcohols and thiols. nih.gov This highlights the general utility of benzyl alcohols in forming C-S bonds, a reaction pathway that underscores the fundamental reactivity of the benzyl alcohol functional group.
Contribution to Materials Science for Tailored Polymer and Advanced Materials Synthesis
In materials science, functional monomers are often used to synthesize polymers with tailored properties. While there is no specific literature detailing the use of this compound in polymer synthesis, the reactivity of the benzyl alcohol group suggests several potential applications.
Benzyl alcohols can act as accelerators in the photoinitiated cationic polymerization of epoxide monomers. researchgate.net This effect is dependent on the substituents on the benzene ring. It is plausible that this compound could modulate the polymerization rate and properties of the resulting polymer.
Additionally, benzyl alcohol can be immobilized on a polymer support, creating a functionalized resin. sigmaaldrich.com These polymer-bound benzyl alcohols are useful in solid-phase synthesis. By analogy, a polymer functionalized with this compound could be prepared, offering a solid support with a thioether moiety that could be used for further chemical modifications or to chelate certain metals.
The synthesis of functional polymers often involves the incorporation of monomers with specific side chains. The hydroxyl group of this compound could be used to attach it to a polymer backbone, or the entire molecule could be modified to create a polymerizable monomer, for example, by introducing a vinyl or acrylate (B77674) group. The resulting polymer would feature pendant ethylthio groups, which could influence its physical properties, such as its refractive index, thermal stability, and affinity for metal nanoparticles, leading to advanced materials with tailored characteristics.
Applications as Precursors for Carbon Radical Formation in Synthetic Methodologies
A significant application of benzyl alcohol derivatives in modern synthetic chemistry is their use as precursors for benzyl radicals. Carbon radicals are highly reactive intermediates that are valuable in forming C-C bonds. sigmaaldrich.com Traditionally, generating these radicals required the pre-functionalization of the alcohol to a halide or other leaving group. However, recent research has demonstrated that the C-O bond of benzyl alcohols can be cleaved directly to form benzyl radicals.
One prominent method involves the use of a low-valent titanium reagent, generated from TiCl₄(collidine) and manganese powder. This system facilitates the homolytic cleavage of the benzylic C-OH bond. This methodology has been successfully applied to a range of benzyl alcohol derivatives for radical conjugate addition reactions with electron-deficient alkenes. The reaction is notable for its broad scope, tolerating both electron-donating and electron-withdrawing substituents on the aromatic ring.
Table 3: Low-Valent Titanium-Mediated Radical Conjugate Addition
| Benzyl Alcohol Derivative | Radical Acceptor | Product |
|---|---|---|
| 2-Naphthalenemethanol | Acrylonitrile (B1666552) | 4-(Naphthalen-2-yl)butanenitrile |
| 4-Methoxybenzyl alcohol | Acrylonitrile | 4-(4-Methoxyphenyl)butanenitrile |
| 4-Chlorobenzyl alcohol | Acrylonitrile | 4-(4-Chlorophenyl)butanenitrile |
Given the generality of this reaction, this compound is expected to be a suitable substrate, generating the 2-(ethylthio)benzyl radical. This radical could then participate in various synthetic transformations, providing a direct route from the alcohol to complex carbon skeletons.
Design and Synthesis of Chemically Modified Biomolecules for Mechanistic Studies
The modification of biomolecules with specific chemical probes is essential for studying their structure, function, and mechanism of action. While there are no specific reports on the use of this compound for this purpose, the benzyl alcohol scaffold is a common starting point for creating such probes.
For instance, isotopically labeled benzyl alcohols are valuable tools for investigating the mechanisms of enzymes like alcohol dehydrogenase. nih.gov By synthesizing this compound with isotopic labels (e.g., ¹³C, ²H) at specific positions, it could be used to probe the active sites and reaction mechanisms of enzymes that process aromatic substrates.
Furthermore, the benzyl group is often used in bioconjugation chemistry. For example, benzyl isothiocyanates are used for the specific labeling of cysteine residues in proteins. rsc.org this compound could be chemically converted to a derivative, such as an isothiocyanate or another reactive group, to create a novel bioconjugation reagent. The ethylthio group might offer advantages in terms of solubility, stability, or specific interactions with the target biomolecule. The design of such chemically modified biomolecules would enable detailed mechanistic studies in chemical biology.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(Ethylthio)benzyl alcohol, and how do reaction conditions influence yield?
- Methodological Answer:
- Nucleophilic substitution: React benzyl alcohol derivatives (e.g., 2-chlorobenzyl alcohol) with sodium ethanethiolate in polar aprotic solvents (e.g., DMF) under inert atmosphere. Monitor temperature (60–80°C) to minimize side reactions like oxidation .
- Thiol-ene coupling: Use UV-initiated radical reactions between benzyl alcohol derivatives and ethylthiol. Optimize stoichiometry (1:1 molar ratio) and initiator concentration (e.g., 2 mol% AIBN) .
- Yield optimization: Characterize intermediates via TLC/HPLC. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient). Typical yields range 60–75% depending on steric hindrance .
Q. Which analytical techniques are recommended for purity assessment and structural confirmation?
- Methodological Answer:
- Purity: Use GC-FID (e.g., HP-5 column, 30 m × 0.32 mm) with internal calibration (e.g., n-dodecane) for quantification. Compare retention indices to commercial standards .
- Structural confirmation:
- NMR: Assign peaks using -NMR (δ 1.2–1.4 ppm for ethyl-CH, δ 4.6 ppm for benzyl -CHOH) and -NMR (δ 35–40 ppm for S-C linkage) .
- FT-IR: Identify -OH stretch (~3300 cm) and C-S vibration (~650 cm) .
Advanced Research Questions
Q. How can hydrogen-bonding interactions of this compound be systematically studied for crystal engineering?
- Methodological Answer:
- Cocrystallization: Co-dissolve this compound with hydrogen-bond acceptors (e.g., 1,10-phenanthroline) in chloroform. Use slow evaporation (2–3 weeks) to grow single crystals .
- X-ray diffraction: Analyze crystal packing for S···O/N interactions and π-π stacking (centroid distances < 4.0 Å indicate significant interactions). Refine H-atom positions using difference Fourier maps .
- Thermal analysis: Perform TGA/DSC to correlate thermal stability with intermolecular forces .
Q. What strategies mitigate data variability in quantifying trace impurities during synthesis?
- Methodological Answer:
- Statistical outlier detection: Apply Grubbs’ test to GC/MS datasets to exclude extreme values (>5σ from mean) .
- Method validation: Use spike-recovery experiments (80–120% spiked impurity levels) to assess accuracy. Report relative standard deviation (RSD < 5% for intra-day precision) .
- Cross-lab calibration: Share reference samples with collaborating labs to harmonize analytical protocols .
Q. How does the ethylthio substituent affect the compound’s stability under oxidative conditions?
- Methodological Answer:
- Forced degradation: Expose this compound to HO (3% v/v) or UV light (254 nm). Monitor degradation via LC-MS (C18 column, 0.1% formic acid/ACN gradient).
- Mechanistic insights: Identify oxidation products (e.g., sulfoxides or sulfones) using high-resolution MS. Compare kinetics to hydroxylated analogs (e.g., 4-hydroxybenzyl alcohol) to assess electronic effects .
Methodological Considerations for Contradictory Data
- Example: Discrepancies in reported melting points or solubility.
Key Research Gaps
- Synthetic scalability: Limited data on continuous-flow synthesis for large-scale production.
- Ecotoxicity: No studies on environmental fate (e.g., biodegradation via OECD 301D).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
